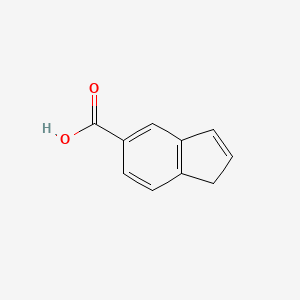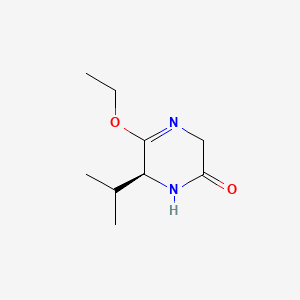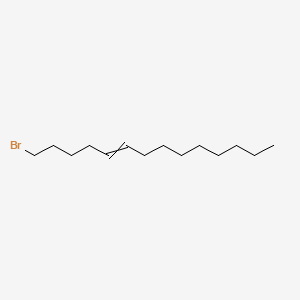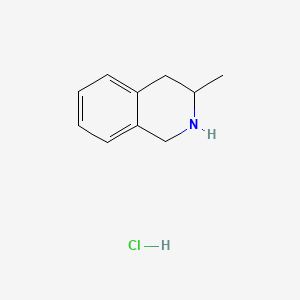
C2-NPY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C2-NPY is a synthetic analogue of porcine neuropeptide Y. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C2-NPY is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the efficient production of high-purity peptides. The process includes steps such as resin loading, chain assembly, cleavage from the resin, and purification .
Analyse Chemischer Reaktionen
Types of Reactions
C2-NPY undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can be used to break disulfide bonds within the peptide.
Substitution: This reaction can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and iodine.
Reduction: Common reagents include dithiothreitol and tris(2-carboxyethyl)phosphine.
Substitution: Common reagents include various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of thiols .
Wissenschaftliche Forschungsanwendungen
C2-NPY has a wide range of scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.
Biology: It is used to investigate the role of neuropeptide Y in various physiological processes, such as appetite regulation and stress response.
Medicine: It is explored for its potential therapeutic applications in conditions such as obesity, anxiety, and depression.
Industry: It is used in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
C2-NPY exerts its effects by binding to neuropeptide Y receptors, which are G-protein coupled receptors. These receptors are involved in various signaling pathways that regulate physiological processes such as food intake, energy metabolism, and emotional expression. The binding of this compound to these receptors activates intracellular signaling cascades that lead to the observed physiological effects .
Vergleich Mit ähnlichen Verbindungen
C2-NPY is similar to other peptides in the neuropeptide Y family, such as peptide YY and pancreatic polypeptide. it has unique properties that make it particularly useful for research:
Peptide YY: Shares high sequence homology with neuropeptide Y but is primarily found in the gastrointestinal tract.
Pancreatic Polypeptide: Also shares sequence homology but is mainly found in the pancreas.
This compound’s synthetic nature allows for precise modifications, making it a valuable tool for studying the structure-function relationships of neuropeptides .
Eigenschaften
CAS-Nummer |
128806-04-2 |
|---|---|
Molekularformel |
C96H158N32O23S2 |
Molekulargewicht |
2192.641 |
InChI |
InChI=1S/C96H158N32O23S2/c1-8-51(5)75(127-90(148)71-48-153-152-47-70(124-79(137)59(98)41-54-25-29-57(131)30-26-54)89(147)123-69(46-129)88(146)115-60(20-14-15-35-97)80(138)109-36-16-12-10-11-13-24-74(135)114-61(21-17-37-110-94(102)103)81(139)121-67(85(143)125-71)43-56-45-108-49-113-56)91(149)122-68(44-73(100)134)86(144)120-66(40-50(3)4)87(145)126-76(52(6)9-2)92(150)128-77(53(7)130)93(151)118-63(23-19-39-112-96(106)107)82(140)117-64(33-34-72(99)133)84(142)116-62(22-18-38-111-95(104)105)83(141)119-65(78(101)136)42-55-27-31-58(132)32-28-55/h25-32,45,49-53,59-71,75-77,129-132H,8-24,33-44,46-48,97-98H2,1-7H3,(H2,99,133)(H2,100,134)(H2,101,136)(H,108,113)(H,109,138)(H,114,135)(H,115,146)(H,116,142)(H,117,140)(H,118,151)(H,119,141)(H,120,144)(H,121,139)(H,122,149)(H,123,147)(H,124,137)(H,125,143)(H,126,145)(H,127,148)(H,128,150)(H4,102,103,110)(H4,104,105,111)(H4,106,107,112)/t51-,52-,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-/m0/s1 |
InChI-Schlüssel |
AUHTVBGTPPQAHO-RMIHAXJHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCCCCCCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CN=CN3)CCCNC(=N)N)CCCCN)CO)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole](/img/structure/B590572.png)
![3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590575.png)

